5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
The compound “5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a pyrrole derivative . Pyrrole derivatives are known to exhibit insecticidal activity and can be effective as grain protectants .
Synthesis Analysis
The synthesis of tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones, such as the compound , can be achieved through (3+2) cycloaddition reactions of azomethine ylides with maleimides . This method allows for the assembly of skeletons of many alkaloids and their analogs .Scientific Research Applications
Optoelectronic Materials
Diketopyrrolopyrrole derivatives (DPPs), which include the compound , are known for their use in optoelectronics . They are utilized in solar cells, fluorescent probes, bioimaging, and photodynamic/photothermal therapy due to their high-performance characteristics .
Plastic Coloring and Surface Coatings
Due to their luminous colors and high stability, DPP derivatives are also used in plastic coloring and surface coatings . These applications take advantage of the compound’s vibrant pigmentation and durability .
Information Storage and Monitoring Devices
The compound’s derivatives find applications in various optic systems, including information storage and monitoring devices . This is attributed to their optical properties which are essential for such technologies .
Organic Electronics
In the field of organic electronics , the compound is used as a building block to construct copolymers with other units, enhancing the material properties for electronic applications .
Synthetic Chemistry
The compound serves as a versatile building block in synthetic chemistry , enabling the construction of complex molecules through reactions like cycloadditions .
Antitubulin Activity
In medical research, derivatives of this compound have been evaluated for their potential as colchicine site inhibitors , which could have implications in cancer therapy by inhibiting tubulin assembly .
properties
IUPAC Name |
5-(2-chloropropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-4(10)9(15)12-2-5-6(3-12)8(14)11-7(5)13/h4-6H,2-3H2,1H3,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPQTUBEFLSKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2C(C1)C(=O)NC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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